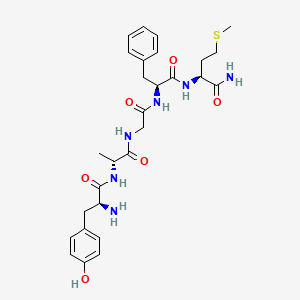

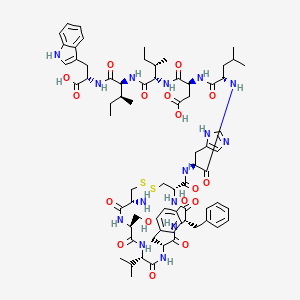

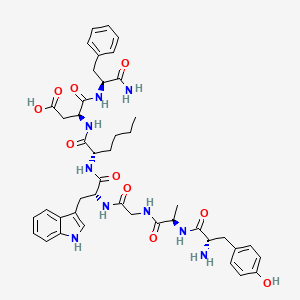

H-Tyr-D-Ala-Gly-Phe-Met-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tyr-D-Ala-Gly-Phe-Met-NH2 es un péptido sintético que pertenece a la clase de los péptidos opioides. Es un derivado de la dermorfina, un péptido natural aislado de la piel de anfibios. Este compuesto es conocido por su alta afinidad y selectividad por el receptor mu-opioide, lo que lo convierte en un potente agente analgésico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Tyr-D-Ala-Gly-Phe-Met-NH2 generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:

Carga de resina: El primer aminoácido, tirosina, se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido para exponer el grupo amino reactivo.

Acoplamiento: El siguiente aminoácido, D-alanina, se activa y se acopla a la cadena peptídica en crecimiento.

Repetición: Los pasos 2 y 3 se repiten para glicina, fenilalanina y metionina.

Escisión: El péptido completo se escinde de la resina y se desprotege para obtener el producto final.

Métodos de producción industrial: La producción industrial de Tyr-D-Ala-Gly-Phe-Met-NH2 sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la coherencia. El proceso implica pasos de purificación rigurosos, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Tyr-D-Ala-Gly-Phe-Met-NH2 puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El residuo de metionina se puede oxidar a mettionina sulfóxido o mettionina sulfona.

Reducción: Los puentes disulfuro, si están presentes, se pueden reducir a tioles libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir por otros aminoácidos para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Reactivos de acoplamiento de péptidos estándar como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt).

Productos principales:

Oxidación: Derivados de mettionina sulfóxido o mettionina sulfona.

Reducción: Péptidos que contienen tiol libre.

Sustitución: Análogos de péptidos con secuencias de aminoácidos modificadas.

Aplicaciones Científicas De Investigación

Tyr-D-Ala-Gly-Phe-Met-NH2 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la modulación del dolor y otros procesos fisiológicos a través de la unión al receptor mu-opioide.

Medicina: Se explora como un posible agente terapéutico para el manejo del dolor debido a sus potentes propiedades analgésicas.

Industria: Se utiliza en el desarrollo de nuevos péptidos opioides y análogos para aplicaciones farmacéuticas

Mecanismo De Acción

Tyr-D-Ala-Gly-Phe-Met-NH2 ejerce sus efectos uniéndose al receptor mu-opioide, un receptor acoplado a proteína G (GPCR) ubicado en el sistema nervioso central. Al unirse, activa el receptor, lo que lleva a la inhibición de la adenilato ciclasa, una disminución en los niveles de monofosfato cíclico de adenosina (AMPc) y la apertura de los canales de potasio. Esto da como resultado la hiperpolarización de la neurona y la inhibición de la liberación de neurotransmisores, produciendo finalmente analgesia .

Compuestos similares:

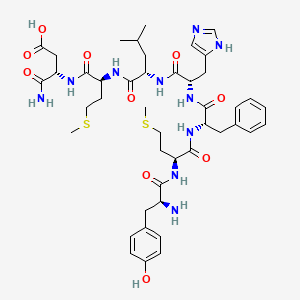

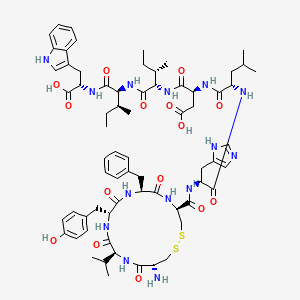

Dermorfina: Un péptido natural con una estructura similar pero una secuencia de aminoácidos diferente.

Dermenkefalina: Otro péptido sintético con alta afinidad por el receptor delta-opioide.

Leucina-encefalina: Un péptido opioide natural con una secuencia de aminoácidos diferente pero propiedades analgésicas similares

Singularidad: Tyr-D-Ala-Gly-Phe-Met-NH2 es único debido a su alta selectividad y potencia por el receptor mu-opioide. La presencia de D-alanina en su secuencia mejora su estabilidad y resistencia a la degradación enzimática, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Dermorphin: A natural peptide with a similar structure but different amino acid sequence.

Dermenkephalin: Another synthetic peptide with high affinity for the delta-opioid receptor.

Leucine-enkephalin: A natural opioid peptide with a different amino acid sequence but similar analgesic properties

Uniqueness: Tyr-D-Ala-Gly-Phe-Met-NH2 is unique due to its high selectivity and potency for the mu-opioid receptor. The presence of D-alanine in its sequence enhances its stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic applications .

Propiedades

Fórmula molecular |

C28H38N6O6S |

|---|---|

Peso molecular |

586.7 g/mol |

Nombre IUPAC |

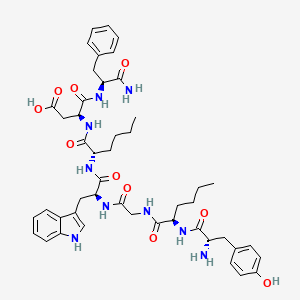

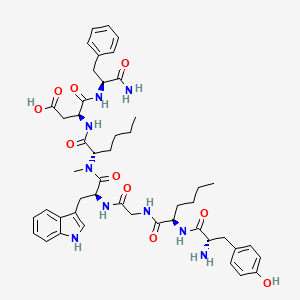

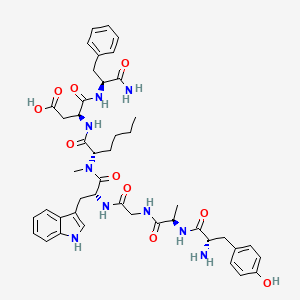

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,23+/m1/s1 |

Clave InChI |

ANZXICRKKYOVMY-SZOBAZRNSA-N |

SMILES isomérico |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

SMILES canónico |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)

![1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853586.png)

![Tyr-D-Ala-Phe-Asp-Val-Val-Thr[Beta-D-Glc]-Gly-NH2](/img/structure/B10853594.png)